molecular formula C14H20N6S B6432414 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine CAS No. 2548975-96-6

4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

Cat. No. B6432414
CAS RN: 2548975-96-6
M. Wt: 304.42 g/mol
InChI Key: NVVILIMTMZQPDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the ethyl, methyl, piperazine, and thiadiazole groups. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The structure of this compound would be based on the pyrimidine ring, with the various other groups attached at the 2, 4, and 6 positions as indicated by the name. The exact three-dimensional structure would depend on the orientations of these groups .


Chemical Reactions Analysis

As an organic compound, this molecule could participate in various types of chemical reactions. The presence of the pyrimidine ring suggests that it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties would be determined experimentally .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6S/c1-4-12-9-13(16-10(2)15-12)19-5-7-20(8-6-19)14-17-11(3)18-21-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVILIMTMZQPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

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